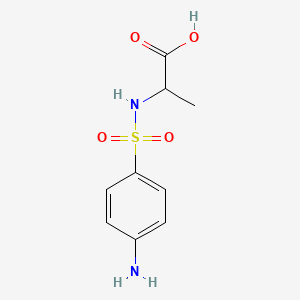

2-(4-氨基苯磺酰氨基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

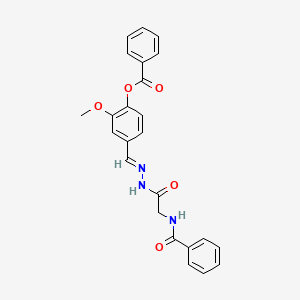

2-(4-Amino-benzenesulfonylamino)-propionic acid is a compound that can be associated with the family of benzenesulfonylamino-propionic acids. These compounds are structurally related to L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound of interest, although not directly described in the provided papers, shares a similar structural motif with the compounds studied in the first paper, which are derivatives of L-tyrosine with sulfonylamino groups and exhibit significant conformational differences in their L-tyrosine cores .

Synthesis Analysis

The synthesis of compounds closely related to 2-(4-Amino-benzenesulfonylamino)-propionic acid is detailed in the first paper. The paper describes the synthesis of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and its toluene-sulfonylamino derivative. These compounds are synthesized from L-tyrosine backbones, which undergo various chemical modifications to introduce sulfonylamino groups. Although the exact synthesis of 2-(4-Amino-benzenesulfonylamino)-propionic acid is not provided, the methods used for these related compounds could potentially be adapted for its synthesis .

Molecular Structure Analysis

The molecular structure of related compounds shows significant conformational differences, which are likely to be present in 2-(4-Amino-benzenesulfonylamino)-propionic acid as well. The first paper reports intramolecular aromatic π-π stacking and short C-H···O interactions, which are important for the stability and conformation of the molecules. These structural features are critical for understanding the behavior and potential interactions of 2-(4-Amino-benzenesulfonylamino)-propionic acid .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 2-(4-Amino-benzenesulfonylamino)-propionic acid, the second paper does mention the use of a related compound, 4-(N,N-Dimethylamino)benzoic acid, for anion recognition. This suggests that compounds with benzenesulfonylamino groups might interact selectively with certain anions, indicating that 2-(4-Amino-benzenesulfonylamino)-propionic acid could potentially be used in similar applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Amino-benzenesulfonylamino)-propionic acid can be inferred from the related compounds discussed in the first paper. These compounds exhibit specific crystal data and molecular weights, which are indicative of their solid-state properties. The crystal data provided for the related compounds suggest that 2-(4-Amino-benzenesulfonylamino)-propionic acid may also crystallize in a similar manner, with potential for specific intramolecular interactions and conformational stability .

科学研究应用

晶体结构分析

2-(4-氨基苯磺酰氨基)-丙酸已合成,并分析了其晶体结构。分子中 L-酪氨酸核心的构象差异显著,分子内芳香族 π-π 堆积和分子间短 Cα-H···O 相互作用是显着特征 (Khan 等人,2011)。

S-取代氨基酸的合成

该化合物已用于 S-取代的 ω-氨基-α-硫代羟基羧酸的对映选择性合成,展示了其在立体选择性 α-亚磺酰化过程中的潜力 (Rottmann 和 Liebscher,1997)。

除草活性

对通过芳氧基乙酸(丙酸)和 4-氨基苯磺酰胺的缩合反应合成的 4-芳氧基乙酰胺基(丙酰胺基)苯磺酰胺的研究表明,这些化合物具有良好的除草活性 (De,2003)。

微生物发酵和丙酸生产

在微生物发酵中,丙酸(丙酸根离子)是一种在包括食品、化妆品、塑料和制药在内的各个行业中使用的商业上有价值的羧酸。了解丙酸盐生产的代谢途径,包括发酵、生物合成和氨基酸分解代谢途径,至关重要 (Gonzalez-Garcia 等人,2017)。

纤维蛋白原受体拮抗剂的合成

2(S)-[(对甲苯磺酰)氨基]-3-[[[5,6,7,8-四氢-4-氧代-5-[2-(哌啶-4-基)乙基]-4H-吡唑并[1,5-a][1,4]二氮杂卓-2-基]羰基]氨基]丙酸的合成,一种纤维蛋白原受体拮抗剂,证明了该化合物在药物合成中的用途 (Hartner 等人,1999)。

抗癌剂合成

该化合物参与了取代的 1,2,3,4-四氢异喹啉的合成,并评估了其抗癌活性。这突出了其在开发潜在药物中的作用 (Redda 等人,2010)。

PPARγ激动剂的开发

涉及 N-(2-苯甲酰苯基)-L-酪氨酸 PPARγ激动剂的研究表明,使用该化合物合成了有效、选择性的激动剂,表明其在治疗 2 型糖尿病中的潜力 (Henke 等人,1998)。

属性

IUPAC Name |

2-[(4-aminophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,10H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBLDFGAHJEPDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-benzenesulfonylamino)-propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2520099.png)

![6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2520101.png)

![N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2520102.png)

![3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2520106.png)

![2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2520110.png)

![2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520114.png)

![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520118.png)